The Synthetic Versatility and Chemical Landscape of 3-Benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine: A Guide for Advanced Drug Discovery
The Synthetic Versatility and Chemical Landscape of 3-Benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine: A Guide for Advanced Drug Discovery
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to both indole and purine has made it a cornerstone in the development of a multitude of therapeutic agents, particularly in the realm of protein kinase inhibitors. The strategic placement of a nitrogen atom in the six-membered ring introduces unique electronic properties and hydrogen bonding capabilities, which can be exploited to enhance binding affinity and selectivity for biological targets. This guide provides an in-depth exploration of the chemical properties of a key derivative, 3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine, a versatile intermediate poised for the synthesis of novel and potent bioactive molecules. We will delve into its synthesis, reactivity, and spectroscopic characterization, offering insights for researchers and scientists engaged in drug development. The 7-azaindole framework is a critical component in several FDA-approved drugs and numerous clinical candidates, underscoring the significance of understanding the chemistry of its derivatives.
Molecular Structure and Physicochemical Properties
The foundational structure of 3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine combines the 7-azaindole core with a benzyl group at the C3 position of the pyrrole ring and a chlorine atom at the C4 position of the pyridine ring. This specific arrangement of substituents dictates its reactivity and potential for further chemical modification.
| Property | Value | Source |
| Molecular Formula | C14H11ClN2 | [PubChem][1] |
| Molecular Weight | 242.71 g/mol | [PubChem][1] |
| Monoisotopic Mass | 242.06108 Da | [PubChem][1] |
| XlogP (Predicted) | 3.9 | [PubChem][1] |
| Melting Point | Not available | - |
| Appearance | Not available | - |
Proposed Synthesis of 3-Benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine
Synthetic Workflow
Caption: Proposed synthetic workflow for 3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine.
Step-by-Step Experimental Protocol
Step 1: N-Protection of 4-chloro-1H-pyrrolo[2,3-b]pyridine
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Rationale: Protection of the pyrrole nitrogen is crucial to prevent side reactions in the subsequent iodination and coupling steps. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a suitable choice due to its stability under various reaction conditions and its facile removal.
-
Procedure:
-
To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-SEM-protected 4-chloro-1H-pyrrolo[2,3-b]pyridine.
-
Step 2: Iodination at the C3 Position
-
Rationale: Introduction of a halogen at the C3 position is necessary for the subsequent cross-coupling reaction. Iodination is often preferred as the C-I bond is generally more reactive in palladium-catalyzed couplings.
-
Procedure:
-
To a solution of N-SEM-protected 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF, add N-iodosuccinimide (NIS, 1.1 eq) at room temperature.
-
Stir the reaction mixture in the dark for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to yield N-SEM-protected 3-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine.
-
Step 3: Suzuki-Miyaura Cross-Coupling with Benzylboronic Acid
-
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[2] This step introduces the benzyl group at the C3 position.
-
Procedure:
-
To a degassed mixture of N-SEM-protected 3-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), benzylboronic acid (1.5 eq), and a suitable base such as potassium carbonate (K2CO3, 3.0 eq) in a solvent system like 1,4-dioxane and water (e.g., 4:1 v/v), add a palladium catalyst, for instance, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.05 eq).
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain N-SEM-protected 3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine.
-
Step 4: Deprotection of the Pyrrole Nitrogen
-
Rationale: The final step involves the removal of the SEM protecting group to yield the target compound.
-
Procedure:
-
Dissolve the N-SEM-protected 3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture and purify the residue by column chromatography to afford the final product, 3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine.
-
Chemical Reactivity and Potential Transformations
The chemical reactivity of 3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine is primarily dictated by the interplay of the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the reactive chloro substituent.
Nucleophilic Aromatic Substitution at C4
The chlorine atom at the C4 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the Meisenheimer-like intermediate formed upon nucleophilic attack.[3] This reactivity is a key feature for the synthetic utility of this compound.
Caption: General scheme for nucleophilic aromatic substitution at the C4 position.
-
Amination: Reaction with various primary and secondary amines, often under thermal conditions or with palladium catalysis (Buchwald-Hartwig amination), can introduce a diverse range of amino substituents at the C4 position.[4]
-
Hydroxylation/Alkoxylation: Treatment with hydroxides or alkoxides can lead to the corresponding 4-hydroxy or 4-alkoxy derivatives.
-
Thiolation: Reaction with thiols or their corresponding salts can be used to install thioether linkages at the C4 position.
Cross-Coupling Reactions at C4
While the C4-Cl bond is generally less reactive in Suzuki-Miyaura couplings than C-Br or C-I bonds, with the appropriate choice of catalyst and ligands, it can participate in such reactions.[5] This allows for the introduction of aryl, heteroaryl, or vinyl groups at this position.
Reactions at the Pyrrole Ring
-
N-Alkylation/Arylation: The pyrrole nitrogen can be alkylated or arylated under basic conditions.
-
Electrophilic Substitution: While the C3 position is occupied by the benzyl group, other positions on the pyrrole ring may be susceptible to electrophilic attack under specific conditions, although this is less common than reactions on the pyridine ring.
Spectroscopic Characterization (Predicted)
As experimental data for 3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine is not available in the cited literature, the following are predicted spectroscopic characteristics based on data from analogous compounds.[4][6]
¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrrole N-H | 11.0 - 12.0 | br s | - |
| Pyridine H-6 | 8.2 - 8.4 | d | ~5.0 |
| Pyridine H-5 | 7.1 - 7.3 | d | ~5.0 |
| Pyrrole H-2 | 7.4 - 7.6 | s | - |
| Benzyl CH₂ | 4.0 - 4.2 | s | - |
| Phenyl H (ortho) | 7.2 - 7.4 | m | - |
| Phenyl H (meta, para) | 7.1 - 7.3 | m | - |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C4 | 148 - 150 |
| C7a | 145 - 147 |
| C2 | 125 - 127 |
| C6 | 128 - 130 |
| C3a | 120 - 122 |
| C5 | 115 - 117 |
| C3 | 110 - 112 |
| Benzyl CH₂ | 30 - 35 |
| Phenyl C (ipso) | 138 - 140 |
| Phenyl C (ortho, meta, para) | 126 - 129 |
Mass Spectrometry
-
Expected [M+H]⁺: m/z 243.0684
-
Isotope Pattern: A characteristic M/M+2 isotope pattern with a ratio of approximately 3:1 is expected due to the presence of the chlorine atom.
Infrared (IR) Spectroscopy
-
N-H stretch: A broad absorption band in the region of 3100-3400 cm⁻¹.
-
C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.
-
C=C and C=N stretching (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-Cl stretch: An absorption in the fingerprint region, typically around 1000-1100 cm⁻¹.
Applications in Drug Discovery
The 3-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine scaffold is a valuable starting material for the synthesis of a wide range of potential therapeutic agents. The reactivity of the C4-chloro group allows for the introduction of various functionalities that can interact with the active sites of biological targets. This is particularly relevant for the development of protein kinase inhibitors, where the 7-azaindole core can act as a hinge-binding motif, and the substituent at the C4 position can be tailored to occupy the solvent-exposed region of the ATP-binding pocket.[7]
Conclusion
3-Benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine is a strategically important building block in medicinal chemistry. While its direct synthesis and characterization are not extensively documented, a robust synthetic pathway can be proposed based on established methodologies. Its key chemical feature is the reactive C4-chloro substituent, which opens up a vast chemical space for the synthesis of novel derivatives through nucleophilic aromatic substitution and cross-coupling reactions. The insights provided in this guide aim to facilitate the utilization of this versatile scaffold in the design and synthesis of next-generation therapeutic agents.
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